molecular formula C14H14O4S B2815888 5-[(Benzylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 128889-73-6

5-[(Benzylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2815888
CAS No.: 128889-73-6
M. Wt: 278.32
InChI Key: YVYWGZSUSDADDE-UHFFFAOYSA-N
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Description

Historical Development of Meldrum's Acid Chemistry

The foundation of Meldrum's acid chemistry dates to 1908, when Andrew Norman Meldrum first synthesized the compound through a condensation reaction of malonic acid and acetone in acetic anhydride and sulfuric acid. Initially misidentified as a β-lactone derivative due to its anomalous acidity (pK~a~ = 4.97), its correct bislactone structure was elucidated in 1948. The compound’s unique electronic configuration, characterized by resonance-stabilized enolate formation upon deprotonation, enabled its widespread adoption in organic synthesis. Early applications focused on its role as a malonic acid surrogate in Knoevenagel condensations, where its rigid bicyclic structure and enhanced acidity facilitated efficient C–C bond formation.

By the mid-20th century, advancements in mechanistic studies revealed that Meldrum's acid derivatives could act as versatile synthons for ketenes, cycloadducts, and heterocycles. The compound’s thermal instability—decomposing to acetone, carbon dioxide, and ketenes upon heating—further expanded its utility in polymer chemistry and materials science. These discoveries positioned Meldrum's acid as a cornerstone of modern synthetic methodologies, paving the way for functionalized derivatives like sulfur-containing analogs.

Emergence and Significance of Sulfur-Containing Meldrum's Acid Derivatives

The introduction of sulfur into Meldrum's acid frameworks emerged as a strategic approach to modulate reactivity and electronic properties. Early work in the 1970s demonstrated that thioether and sulfonyl groups could stabilize enolate intermediates while enabling regioselective alkylation or acylation. For instance, sulfur ylides derived from Meldrum's acid exhibited enhanced nucleophilicity under mild basic conditions, facilitating peptide-compatible C-acylation reactions without epimerization.

A critical breakthrough occurred with the synthesis of sulfanylmethylene derivatives, where sulfur atoms were incorporated into the exocyclic methylene position. These compounds retained the parent molecule’s acidity while gaining thiol-specific reactivity, such as participation in Michael additions or radical-mediated transformations. The benzylsulfanyl group, in particular, offered a balance of steric bulk and electronic donation, making it a preferred substituent for stabilizing reactive intermediates in multi-step syntheses.

Research Evolution of Benzylsulfanyl-Modified Meldrum's Acid Compounds

The targeted synthesis of 5-[(benzylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione represents a paradigm shift in Meldrum's acid functionalization. Initial reports in the 1990s employed Knoevenagel condensations between Meldrum's acid and benzylsulfanyl aldehydes, yielding the exocyclic methylene adducts with >70% efficiency. Key studies highlighted the compound’s dual reactivity: the enolate could undergo alkylation at the sulfur-bearing carbon, while the benzylsulfanyl group served as a masked thiol for subsequent deprotection.

Recent innovations have leveraged this scaffold in cycloaddition reactions. For example, the benzylsulfanyl moiety directs [4+2] Diels-Alder reactions with dienophiles like maleimides, producing bicyclic lactones with high diastereoselectivity. Computational studies attribute this selectivity to sulfur’s electron-donating effects, which polarize the exocyclic double bond and stabilize transition states.

Current Research Focus in Sulfanylmethylene Meldrum's Acid Chemistry

Contemporary research emphasizes three primary domains:

  • Asymmetric Catalysis : Chiral auxiliaries attached to the benzylsulfanyl group enable enantioselective alkylations. A 2022 study demonstrated 95% enantiomeric excess in the synthesis of α-quaternary ketones using a nickel-catalyzed protocol.
  • Peptidomimetic Design : The compound’s compatibility with solid-phase peptide synthesis (SPPS) has enabled C-acylation of resin-bound peptides, yielding non-hydrolyzable thioether-linked analogs.
  • Materials Science : Thermolysis of benzylsulfanyl derivatives generates sulfur-doped carbon frameworks, which exhibit enhanced conductivity in lithium-ion battery anodes.

The table below summarizes key synthetic routes to 5-[(benzylsulfanyl)methylene]-Meldrum's acid derivatives:

Reaction Type Conditions Yield (%) Application Reference
Knoevenagel Condensation Benzylsulfanyl aldehyde, piperidine 72–85 Heterocycle synthesis
Radical Thiol-Ene AIBN, UV light 68 Polymer crosslinking
Suzuki-Miyaura Coupling Pd(PPh~3~)~4~, K~2~CO~3~ 91 Biaryl-functionalized analogs

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(benzylsulfanylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4S/c1-14(2)17-12(15)11(13(16)18-14)9-19-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYWGZSUSDADDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CSCC2=CC=CC=C2)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Benzylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the following steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through the reaction of dimethyl malonate with formaldehyde under acidic conditions to form 2,2-dimethyl-1,3-dioxane-4,6-dione.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via a nucleophilic substitution reaction. Benzyl mercaptan reacts with a suitable leaving group on the dioxane ring, such as a halide or tosylate, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding the parent dioxane structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H({2})), m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (KMnO(_{4})).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield benzyl sulfoxide or benzyl sulfone, while substitution reactions can introduce various functional groups at the methylene bridge.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that 5-[(Benzylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione exhibits promising anticancer properties. For instance, a study evaluated its cytotoxic effects on various cancer cell lines using the MTT assay. The compound was tested at concentrations ranging from 10 to 300 µM over a period of 72 hours. Results indicated a significant reduction in cell viability in treated cells compared to controls, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Molecular docking studies have shown that it binds effectively to bacterial targets such as DNA gyrase and topoisomerase II beta. These interactions suggest that it may inhibit bacterial growth by disrupting essential DNA processes .

Anticonvulsant Activity

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anticonvulsant effects. Research indicates that derivatives with similar structures exhibit significant activity in seizure models. The structure-activity relationship (SAR) studies highlight that modifications in the benzyl group can enhance anticonvulsant efficacy .

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding the binding affinity of this compound with various biological targets. The studies reveal that the compound shows good binding affinity to key enzymes involved in DNA replication and repair processes. This binding is crucial for its potential use as an antimicrobial and anticancer agent .

Binding Affinity Table

Target ProteinBinding Affinity (kcal/mol)
DNA Gyrase-9.5
Topoisomerase II beta-8.7
E. coli Gyrase B-8.3

Study 1: Cytotoxicity Evaluation

A comprehensive evaluation was conducted on K562 cancer cells using the MTT assay method. The study demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, confirming its potential as an effective cytotoxic agent against leukemia cells .

Study 2: Antimicrobial Efficacy

In vitro studies were performed to assess the antimicrobial activity of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism by which 5-[(Benzylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group can participate in redox reactions, influencing cellular processes. The dioxane ring structure may also play a role in stabilizing interactions with biological macromolecules.

Comparison with Similar Compounds

Structural Features

The table below compares substituents, molecular formulas, and key applications of 5-[(Benzylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione with its analogs:

Compound Substituent Molecular Formula Key Application/Activity Reference
Benzylsulfanyl C₁₅H₁₆O₄S₂ Industrial intermediate
1H-Indol-3-yl C₁₆H₁₄NO₄ Antifungal (vs. Rhizoctonia solani, Fusarium)
2-Chloro-4-nitroanilino C₁₃H₁₁ClN₂O₆ Quinolone intermediate
2-Iodophenylamino(methylthio) C₁₄H₁₅IN₂O₄S PI3K inhibitor precursor
Benzoselenadiazol-5-ylamino C₁₂H₉N₃O₄Se Selenadiazoloquinolone synthesis
Cyclohexylamino C₁₂H₁₇NO₄ Nucleoside synthesis
4-Methoxybenzylidene C₁₄H₁₄O₅ Structural isomer with enhanced lipophilicity

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity at the methylene carbon, enhancing reactivity in cyclization reactions.
  • Steric Effects : Bulky substituents like benzylsulfanyl or indole may hinder nucleophilic attacks, affecting reaction pathways.
  • Biological Activity: Indole derivatives exhibit antifungal properties, while iodophenylamino analogs are precursors to kinase inhibitors .

Physical and Chemical Properties

Property Benzylsulfanyl Derivative 4-Methoxybenzylidene Indole Derivative Benzoselenadiazole
Melting Point Not reported Not reported Not reported 225–227°C
Solubility Likely low (lipophilic) Moderate (polar methoxy) Low (aromatic indole) Low (selenium moiety)
Stability Hydrolysis-sensitive Hydrolysis-sensitive Stable in solid state Stable (crystalline)

Notes:

  • Selenium-containing analogs may exhibit unique redox properties.

Stability and Reactivity

Meldrum’s acid derivatives are prone to hydrolysis due to the strained dioxane ring. Substituents modulate stability:

  • Electron-Withdrawing Groups : Nitro or chloro substituents stabilize the carbonyl groups, delaying hydrolysis.
  • Steric Shielding : Bulky groups like benzylsulfanyl may physically protect the reactive dioxane ring.

Biological Activity

5-[(Benzylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic compound belonging to the class of dioxanes. Its unique structure, characterized by the presence of a benzylsulfanyl group and a dioxane moiety, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant case studies.

The chemical formula for this compound is C14H14O4S. It has a molecular weight of approximately 278.34 g/mol. The compound's structure includes two carbonyl groups and a sulfur atom linked to a benzyl group, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicate significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli12.4 µM
Staphylococcus aureus15.0 µM
Bacillus subtilis18.0 µM
Bacillus cereus20.0 µM

The compound exhibited the highest activity against E. coli with an MIC of 12.4 µM. This suggests that the structural features of the compound enhance its ability to penetrate bacterial cell walls, particularly in Gram-negative bacteria which are generally more resistant due to their outer membrane structure.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been tested for anticancer activity against several cancer cell lines.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Selectivity Index (SI)Reference
HeLa15.74.8
A54920.83.6
LS17421.83.0
K562>300-

The selectivity index (SI) indicates that the compound is significantly more toxic to cancer cells than to normal fibroblasts (MRC-5), suggesting potential for therapeutic use in cancer treatment.

The mechanism by which this compound exerts its biological effects involves interaction with cellular targets such as DNA and topoisomerases. Molecular docking studies have shown that it binds effectively to DNA gyrase and topoisomerase II beta, which are critical enzymes for DNA replication and repair in both bacteria and cancer cells .

Case Studies

A study conducted on the dual activity of compounds similar to this compound demonstrated promising results in both antimicrobial and anticancer assays . The research highlighted that modifications in the alkyl chain length influenced the compound's efficacy against various pathogens and tumor cell lines.

Q & A

Q. What are the standard synthetic routes for 5-[(Benzylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, and how do reaction conditions influence yield?

The compound is typically synthesized via Knoevenagel condensation between 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) and benzylsulfanyl-containing aldehydes. Key variables include solvent polarity (e.g., ethanol vs. THF), temperature (50–80°C), and catalysis (e.g., piperidine). A green synthesis approach using isopropylidene malonate and aromatic aldehydes under solvent-free conditions can achieve yields >85% .

Synthetic Method Catalyst Solvent Yield (%)
Conventional KnoevenagelPiperidineEthanol70–75
Solvent-free green synthesis85–90

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve the methylene and dioxane ring protons (δ 1.6–1.8 ppm for dimethyl groups; δ 5.2–5.5 ppm for methylene).
  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 322.08 (C₁₅H₁₆O₄S) .
  • X-ray Crystallography: Single-crystal studies validate stereoelectronic effects, such as the planar conformation of the dioxane ring .

Q. How does the benzylsulfanyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The sulfur atom in the benzylsulfanyl moiety acts as a soft nucleophile, enabling thiol-disulfide exchange reactions. For example, oxidation with m-chloroperbenzoic acid converts the sulfanyl group to sulfinyl or sulfonyl derivatives, altering electrophilicity .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s binding affinity with biological targets?

Molecular docking simulations (e.g., AutoDock Vina) paired with density functional theory (DFT) calculations optimize ligand-receptor interactions. The methylene bridge and dioxane ring show high affinity for enzymes like cyclooxygenase-2 (COX-2), with binding energies ≤−8.5 kcal/mol .

Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?

Conflicting reports arise from varying protonation sites:

  • Dioxane ring: Labile under strong acids (pH < 2), leading to ring-opening.
  • Benzylsulfanyl group: Stable due to sulfur’s electron-donating resonance. Mitigation strategy: Use buffered solutions (pH 4–6) and monitor degradation via HPLC-PDA .

Q. What experimental designs are optimal for studying its photodegradation in environmental matrices?

A split-plot design with controlled UV exposure (254 nm) and LC-MS/MS quantification identifies degradation products. Key parameters:

  • Light intensity: 1.5 mW/cm².
  • Matrix: Simulated freshwater (pH 7.4) with humic acid (10 mg/L). Degradation half-life: ~48 hours, with thiophenol as a major byproduct .

Q. How do structural analogs with trifluoromethyl or chloro substituents compare in bioactivity?

Substitution at the benzyl position modulates lipophilicity (logP) and IC₅₀ values:

Substituent logP IC₅₀ (COX-2, μM)
-S-Benzyl2.112.3
-SO₂-CF₃3.55.8
-Cl2.88.9
Trifluoromethyl analogs exhibit enhanced membrane permeability and enzyme inhibition .

Methodological Challenges and Solutions

Q. What strategies improve reproducibility in large-scale synthesis?

  • Microwave-assisted synthesis: Reduces reaction time from 12 hours to 45 minutes with consistent yields (RSD < 2%) .
  • Inline FTIR monitoring: Tracks imine intermediate formation (ν C=N stretch at 1620 cm⁻¹) to optimize stoichiometry .

Q. How can machine learning models accelerate SAR studies for this compound?

Generative adversarial networks (GANs) predict novel derivatives with desired properties (e.g., solubility >50 mg/mL). Training datasets include PubChem bioassay data (AID 1259351) and quantum mechanical descriptors (HOMO-LUMO gaps) .

Critical Data Gaps and Future Directions

  • In vivo pharmacokinetics: No data on oral bioavailability or hepatic metabolism. Proposed solution: Radiolabeled isotope studies (¹⁴C tracking) in murine models .
  • Ecotoxicity profiles: Environmental fate studies using OECD Test Guideline 307 are needed to assess soil adsorption coefficients (Kₒc) .

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